Oxyfluorfen-d5
Description
Significance of Deuterated Isotope Analogs in Research
Deuterated isotope analogs, like Oxyfluorfen-d5, are powerful assets in scientific investigation. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), provides a unique chemical signature that can be easily traced and differentiated.
Role of Isotopic Labeling in Compound Tracking and Quantification
Isotopic labeling is a technique that involves the incorporation of an isotope into a molecule of interest. wikipedia.org This "label" allows researchers to track the molecule through complex biological or environmental systems. wikipedia.org In analytical chemistry, particularly in methods like mass spectrometry, deuterated standards are considered the gold standard for quantification. criver.comaptochem.com They serve as internal standards, which are compounds added to a sample in a known quantity to help quantify the analyte of interest. clearsynth.com
The use of a deuterated internal standard is crucial for several reasons:
Accuracy and Precision: It compensates for variations that can occur during sample preparation, injection into the analytical instrument, and the ionization process in mass spectrometry. cerilliant.comtexilajournal.com This leads to more accurate and reproducible results. clearsynth.com
Matrix Effect Compensation: Complex samples, such as those from environmental or biological sources, contain numerous other compounds that can interfere with the analysis. clearsynth.com A deuterated internal standard, being chemically almost identical to the analyte, experiences similar matrix effects, allowing for their correction. clearsynth.comtexilajournal.com
Method Validation: These standards are essential for validating the robustness and reliability of analytical methods. clearsynth.com
Specificity of Deuterium Substitution (d5) in Oxyfluorfen (B1678082) for Research Applications
This compound is specifically designed with five deuterium atoms. pharmaffiliates.comsigmaaldrich.com This "d5" designation refers to the replacement of five hydrogen atoms in the ethoxy group of the Oxyfluorfen molecule with deuterium. sigmaaldrich.com This specific labeling is critical for its application as an internal standard in the analysis of Oxyfluorfen. The mass difference between this compound and the native Oxyfluorfen allows for their clear separation and detection by mass spectrometry, ensuring that the internal standard does not interfere with the measurement of the target compound. aptochem.com This is particularly important for achieving the high sensitivity and specificity required in residue analysis and environmental monitoring. regulations.govusgs.gov
Overview of Oxyfluorfen as a Reference Compound in Environmental and Biological Studies
Oxyfluorfen is a widely used herbicide, making it a significant compound of interest in environmental and biological research. regulations.govepa.gov Understanding its properties and behavior is crucial for assessing its environmental impact and ensuring its safe use.
Historical Context of Oxyfluorfen Research
Oxyfluorfen was first registered for use in the United States in 1979. epa.govregulations.gov It belongs to the diphenyl-ether class of herbicides. apvma.gov.auregulations.gov Over the decades, extensive research has been conducted to understand its efficacy, environmental fate, and toxicological profile. epa.govepa.gov It is used for pre-emergent and post-emergent control of a broad spectrum of annual broadleaf and grassy weeds in a variety of agricultural crops and non-crop areas. regulations.govepa.gov
Foundational Principles of Oxyfluorfen Activity
The herbicidal activity of Oxyfluorfen is well-established. It acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govpeptechbio.comashs.org This enzyme is a key component in the biosynthesis of chlorophyll (B73375) in plants. peptechbio.com
The mechanism of action involves the following steps:
Inhibition of the PPO enzyme by Oxyfluorfen. peptechbio.comfrontiersin.org
This inhibition leads to the accumulation of protoporphyrinogen IX, the substrate for the PPO enzyme. frontiersin.orgcambridge.org
The excess protoporphyrinogen IX leaks from its normal pathway and is oxidized to protoporphyrin IX in the cytoplasm. frontiersin.org
In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen. cambridge.orgpioneer.com
These reactive oxygen species cause rapid peroxidation of lipids in cell membranes, leading to the disruption of cell integrity, leakage of cellular contents, and ultimately, cell death. frontiersin.orgpioneer.comncsu.edu
This light-dependent mechanism of action is characteristic of PPO-inhibiting herbicides. pioneer.comncsu.edu
Data Tables
Table 1: Chemical Properties of Oxyfluorfen
| Property | Value |
|---|---|
| Chemical Formula | C15H11ClF3NO4 |
| Molecular Weight | 361.7 g/mol |
| Appearance | Orange crystalline solid |
| Melting Point | 85-90 °C |
| Water Solubility | 0.116 mg/L (at 25 °C) |
| Vapor Pressure | 0.0267 mPa (at 25 °C) |
| logP (Octanol-water partition coefficient) | 4.47 |
Source: nih.govagropages.com
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C15H6D5ClF3NO4 |
| Molecular Weight | 366.73 g/mol |
| Appearance | Not Available |
| Storage Temperature | 2-8°C |
Source: pharmaffiliates.comsigmaaldrich.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Oxyfluorfen |
| This compound |
| Protoporphyrinogen IX |
Properties
Molecular Formula |
C₁₅H₆D₅ClF₃NO₄ |
|---|---|
Molecular Weight |
366.73 |
Synonyms |
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene-d5; 2-Chloro-4-trifluoromethylphenyl 3-ethoxy-4-nitrophenyl ether-d5; 2’-Chloro-3-ethoxy-4’-trifluoromethyl-4-nitrodiphenyl ether-d5; 4-Trifluoromethyl-2-chloro-3’-ethoxy-4’-nitrophenyl |
Origin of Product |
United States |
Synthesis and Characterization of Oxyfluorfen D5
Isotopic Labeling Strategies for Oxyfluorfen-d5
The synthesis of this compound is not a matter of simple hydrogen-deuterium exchange on the final molecule but requires a targeted strategy to ensure the label is introduced at a specific molecular location. This is achieved by incorporating a deuterated precursor during the synthesis process.
The synthesis of Oxyfluorfen (B1678082) involves the coupling of two substituted benzene (B151609) rings via an ether linkage. One common synthetic route that lends itself to the specific labeling of the ethoxy group involves a three-step process starting from 3-chlorophenol (B135607). google.com
Nitration: 3-chlorophenol is nitrated to form the intermediate 3-chloro-4-nitrophenol (B188101). google.com
Condensation (Etherification): The crucial step for isotopic labeling involves the reaction of 3-chloro-4-nitrophenol with an ethoxide source to form 3-ethoxy-4-nitrophenol (B3055419). google.com To produce the deuterated analogue, deuterated sodium ethoxide (sodium ethoxide-d5) is used instead of its regular counterpart. This reagent is typically prepared from deuterated ethanol (B145695) (ethanol-d6).
Final Etherification: The resulting deuterated intermediate, 3-(ethoxy-d5)-4-nitrophenol, is then reacted with 3,4-dichlorobenzotrifluoride (B146526) in the presence of an acid binding agent to form the final product, this compound. google.com
An alternative pathway for synthesizing the parent compound starts with 3,4-dichlorobenzotrifluoride and resorcinol, proceeding through condensation, nitration, and a final etherification step. google.com The introduction of the deuterated ethoxy group in this route would occur at the final etherification stage, reacting the nitrated intermediate with a deuterated alcohol. google.com
| Precursor Type | Compound Name | Role in Synthesis |
| Starting Material | 3-Chlorophenol | Initial reactant for one synthesis pathway google.com |
| Intermediate | 3-Chloro-4-nitrophenol | Product of nitration, precursor to ethoxylation google.com |
| Deuterated Reagent | Sodium Ethoxide-d5 | Source of the deuterated ethoxy group |
| Intermediate | 3-(ethoxy-d5)-4-nitrophenol | Deuterated intermediate prior to final coupling |
| Reactant | 3,4-Dichlorobenzotrifluoride | Provides the second aromatic ring structure google.com |
This table is based on a plausible synthetic pathway for this compound, adapted from known synthesis methods for Oxyfluorfen.
The methodology for producing this compound relies on chemical synthesis using an isotopically labeled reagent rather than direct hydrogen-isotope exchange on the final Oxyfluorfen molecule. snnu.edu.cn This approach ensures the high specificity of deuteration required for a reliable internal standard.
The key to specificity is the use of a deuterated ethylating agent, such as sodium ethoxide-d5. By introducing the C₂D₅O- group during the formation of the 3-ethoxy-4-nitrophenol intermediate, the deuterium (B1214612) atoms are locked into the stable ethyl group. google.com This method prevents the deuterium from exchanging with protons from solvents or other reagents in subsequent steps or during its use as an analytical standard. The result is a molecule where the five hydrogens of the ethoxy functional group are replaced with deuterium, with an isotopic purity often exceeding 98%. sigmaaldrich.com
Precursor Compounds and Reaction Pathways
Spectroscopic and Chromatographic Validation of Deuteration
To confirm the successful synthesis and isotopic purity of this compound, several analytical techniques are employed. Mass spectrometry validates the mass increase due to deuteration, while NMR spectroscopy confirms the location of the deuterium atoms.
Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of deuterium. The molecular weight of this compound is 366.73 g/mol , an increase of approximately 5 units compared to the 361.70 g/mol of unlabeled Oxyfluorfen, corresponding to the replacement of five protons with five deuterons. nih.gov
In practice, tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is used to validate and quantify the compound. regulations.govescholarship.org In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored. For this compound, this provides unambiguous identification and differentiation from its non-labeled counterpart. escholarship.orgacs.org
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Analytical Technique |
| Oxyfluorfen | 362 | 316, 237 | LC-MS/MS escholarship.orgacs.org |
| This compound | 367 | 237 | LC-MS/MS escholarship.orgacs.org |
The shift in the precursor ion from m/z 362 to 367 directly confirms the incorporation of five deuterium atoms. escholarship.orgacs.org This mass difference is fundamental to its function in isotope dilution methods, where it is added to samples as an internal standard to enable precise quantification of the unlabeled analyte. regulations.govescholarship.orgacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise location of atoms within a molecule. While MS confirms that deuteration has occurred, NMR confirms where.
In the ¹H NMR spectrum of unlabeled Oxyfluorfen, characteristic signals for the ethoxy group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons would be visible. For this compound, these signals would be absent, providing clear evidence that the ethoxy group was the site of deuteration.
Conversely, a ²H (deuterium) NMR spectrum of this compound would show signals corresponding to the chemical environments of the deuterium atoms on the ethoxy group. Furthermore, ¹³C NMR spectroscopy can also be used for validation. The carbon signals of the deuterated ethyl group (-CD₂CD₃) will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the corresponding signals in the unlabeled compound, a phenomenon known as an isotopic effect. This combination of NMR techniques provides conclusive structural proof of the specific isotopic labeling in this compound.
Advanced Analytical Methodologies Utilizing Oxyfluorfen D5
Isotope Dilution Mass Spectrometry (IDMS) in Environmental and Biological Monitoring
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique utilized for the quantitative analysis of various compounds. ontosight.ai The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—an internal standard—to a sample before processing. ontosight.ai Because the isotopically labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects during sample preparation, extraction, and analysis. aptochem.com This co-behavior allows it to serve as a precise reference, enabling the correction of variations and losses that can occur at any stage of the analytical workflow. scioninstruments.comcerilliant.com By comparing the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard, a highly accurate and precise quantification can be achieved. ontosight.ai This makes IDMS particularly valuable for environmental and biological monitoring, where target analytes often exist at trace levels within complex matrices like water, soil, and biological tissues. ontosight.aiclearsynth.com
Application of Oxyfluorfen-d5 as an Internal Standard
This compound, a stable isotope-labeled analog of the herbicide oxyfluorfen (B1678082) where five hydrogen atoms in the ethoxy group are replaced with deuterium (B1214612), is an ideal internal standard for the analysis of its parent compound. epa.gov As a deuterated standard, it is nearly identical to oxyfluorfen in terms of physical and chemical properties, including extraction efficiency, chromatographic retention time, and ionization response. aptochem.com However, it is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. scioninstruments.com This allows it to be added to samples at the beginning of the analytical process, acting as a reliable tracer to account for procedural variability and ensuring robust quantification. scioninstruments.com
One of the most significant challenges in quantitative analysis using mass spectrometry is the "matrix effect," where co-extracted compounds from the sample matrix (e.g., soil, water, tissue) interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. scioninstruments.comclearsynth.com This can result in significant inaccuracies in quantification.
This compound is instrumental in mitigating these matrix effects. clearsynth.com Because it co-elutes and has the same ionization behavior as the native oxyfluorfen, it is affected by the matrix in the same way. aptochem.com If the matrix suppresses the oxyfluorfen signal, it will also suppress the this compound signal to the same degree. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix is normalized, effectively canceling out the interference. scioninstruments.com This use of an isotope-labeled internal standard is a key strategy for overcoming the problems of matrix effects commonly encountered in LC-MS and GC-MS analyses. For instance, in the analysis of oxyfluorfen in various water matrices, the use of this compound as an internal standard demonstrated that matrix effects were insignificant (<20%). epa.gov
The use of this compound significantly enhances the accuracy and precision of analytical measurements for its parent compound. scioninstruments.com Accuracy is improved because the internal standard corrects for both systematic errors (like incomplete extraction recovery) and random errors that can occur during sample handling and injection. scioninstruments.comscioninstruments.com By spiking the sample with this compound before any workup steps, any loss of the target analyte during extraction, cleanup, or concentration is mirrored by a proportional loss of the internal standard. The final analyte-to-internal standard ratio remains constant, allowing for an accurate calculation of the initial concentration. scioninstruments.com
Precision, or the repeatability of measurements, is also greatly improved. Instrumental fluctuations, such as minor variations in injection volume or drifts in detector sensitivity, affect both the analyte and the internal standard simultaneously. scioninstruments.com The use of a peak area ratio for calculation compensates for these fluctuations, leading to more consistent and reproducible results. scioninstruments.com In a validated method for water analysis, the use of this compound resulted in mean recoveries between 70-120% with relative standard deviations (RSDs) of ≤20%, meeting stringent guideline requirements. epa.gov Similarly, a GC-MS method for various agricultural matrices reported mean concurrent recoveries averaging from 88-91% when using D5-oxyfluorfen as the internal standard. regulations.gov
Mitigation of Matrix Effects in Complex Samples
Chromatographic Techniques Coupled with Mass Spectrometry
The analysis of oxyfluorfen is predominantly carried out using chromatographic techniques, which separate the analyte from other components in a sample, coupled with mass spectrometry, which provides sensitive and selective detection and quantification. usgs.gov The use of this compound as an internal standard is integral to these methods. regulations.govescholarship.org The two primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). usgs.govusgs.gov
LC-MS/MS is a powerful and widely used technique for the analysis of pesticides like oxyfluorfen in environmental samples. epa.govescholarship.org In these methods, this compound is added as an internal standard to both calibration standards and samples prior to analysis. epa.gov The sample is then injected into a liquid chromatograph, where the compounds are separated on an analytical column before being ionized and detected by a tandem mass spectrometer. escholarship.org The instrument monitors specific precursor-to-product ion transitions for both oxyfluorfen and this compound, ensuring high selectivity and minimizing interferences. epa.govescholarship.org
Research on soil-water partitioning utilized an LC-MS/MS method where this compound was included as an internal standard to account for instrumental variation. escholarship.org A validated method for determining oxyfluorfen in drinking, ground, and surface water also relies on an LC-MS/MS protocol with this compound. epa.gov
Below is a table summarizing typical parameters from a validated LC-MS/MS protocol for water analysis using this compound.
| Parameter | Oxyfluorfen | This compound (Internal Standard) | Reference |
| Chromatography System | Agilent 1290 LC or Shimadzu LC30AD | Agilent 1290 LC or Shimadzu LC30AD | epa.gov |
| Mass Spectrometer | AB Sciex QTrap 6500 or AB Sciex 4000 | AB Sciex QTrap 6500 or AB Sciex 4000 | epa.gov |
| Column | Agilent ZORBAX Eclipse XDB-C18 (4.6 mm × 150 mm; 5 µm) | Agilent ZORBAX Eclipse XDB-C18 (4.6 mm × 150 mm; 5 µm) | escholarship.org |
| Mobile Phase | 90% Methanol (0.1% formic acid), 10% Water (0.1% formic acid) | 90% Methanol (0.1% formic acid), 10% Water (0.1% formic acid) | escholarship.org |
| Retention Time | ~3.5 - 5.6 min | ~3.5 - 5.6 min | epa.govescholarship.org |
| Quantitation Transition (m/z) | 362.1 → 316.9 | 367.1 → 236.9 | epa.gov |
| Confirmation Transition (m/z) | 362.1 → 236.9 | N/A | epa.gov |
| Limit of Quantitation (LOQ) | 0.10 µg/L | N/A | epa.gov |
| Limit of Detection (LOD) | 0.03 µg/L | N/A | epa.gov |
Table 1: Example of LC-MS/MS Protocol Parameters.
GC-MS is another established technique for the determination of oxyfluorfen residues, particularly in complex food and environmental matrices. regulations.gov In a method designed for analyzing residues in agricultural products, samples were extracted and purified before the final extract was reconstituted in a solvent containing D5-oxyfluorfen as a stable isotope-labeled internal standard. regulations.gov The analysis was then performed by gas chromatography with negative-ion chemical ionization mass spectrometry (GC-NCI-MS), a technique known for its high sensitivity for electrophilic compounds like oxyfluorfen. regulations.gov The U.S. Geological Survey (USGS) also employs methods that use this compound as an internal standard for the analysis of pesticides in water and sediment by GC-MS/MS. usgs.govusgs.gov
The table below outlines the parameters for a GC-MS method used for residue analysis.
| Parameter | Value | Reference |
| Analytical Technique | Gas Chromatography with Negative-Ion Chemical Ionization Mass Spectrometry (GC-NCI-MS) | regulations.gov |
| Internal Standard | D5-Oxyfluorfen | regulations.gov |
| Matrices Analyzed | Various agricultural commodities | regulations.gov |
| Limit of Quantitation (LOQ) | 0.01 ppm | regulations.gov |
| Limit of Detection (LOD) | 0.003 ppm | regulations.gov |
| Fortification Range | 0.01 to 0.50 ppm | regulations.gov |
| Mean Concurrent Recovery | 88-91% | regulations.gov |
Table 2: Example of GC-MS Application Parameters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Quantification of Oxyfluorfen and its Metabolites in Diverse Matrices
The utilization of a deuterated internal standard, such as this compound, is a cornerstone of modern analytical chemistry for the precise quantification of the herbicide oxyfluorfen and its transformation products. Isotope-labeled internal standards (ILIS) are invaluable in techniques like isotope dilution mass spectrometry (IDMS). Because isotope-labeled compounds have nearly identical physical and chemical properties to their non-labeled counterparts, they exhibit the same behavior during sample preparation, extraction, and chromatographic analysis. splendidlab.com This co-elution and similar behavior allow the ILIS to effectively compensate for variations in extraction recovery and matrix-induced signal suppression or enhancement in mass spectrometry, leading to more accurate and reliable quantification. lcms.cz this compound, where deuterium atoms replace hydrogen atoms on the ethoxy group, serves this purpose by having a distinct mass-to-charge ratio (m/z) from the target analyte, enabling its use in robust analytical methods. medchemexpress.com
Analysis in Environmental Compartments (Soil, Water, Sediment)
The environmental fate of oxyfluorfen is of significant interest, necessitating sensitive methods for its detection in soil, water, and sediment. This compound is a critical component in these analytical procedures, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
In water analysis , a validated method for determining oxyfluorfen residues in drinking, ground, and surface water utilizes LC-MS/MS with this compound as an internal standard. epa.gov In this method, water samples are mixed with acetonitrile, and an aliquot is directly analyzed after the addition of the internal standard. epa.gov The use of this compound allows for accurate quantification with a limit of quantification (LOQ) of 0.10 µg/L and a limit of detection (LOD) of 0.03 µg/L. epa.gov The method demonstrates good accuracy, with mean recoveries between 70-120%. epa.gov Two specific ion transitions are monitored for oxyfluorfen (m/z 362.1→316.9 for quantitation and m/z 362.1→236.9 for confirmation), while a single transition is monitored for the this compound internal standard (m/z 367.1→236.9). epa.gov
For soil analysis , methodologies have been developed to study the soil-water partitioning behavior of oxyfluorfen under simulated rice field conditions. acs.orgacs.orgescholarship.org These studies employ LC-MS/MS and explicitly include d5-Oxyfluorfen as an internal standard to account for instrumental variation. acs.orgacs.orgescholarship.org This approach allows for the characterization of sorption and desorption behaviors, indicating a high affinity of oxyfluorfen for soil. acs.orgescholarship.org A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by GC-MS/MS has also been validated for the quantification of various pesticide residues, including oxyfluorfen, in tropical agricultural soils. researchgate.net While not specifying this compound for this particular analyte, the study highlights the success of using isotope-labeled internal standards to compensate for significant matrix effects, reducing variability and improving accuracy. researchgate.net In one study, the LOQ for oxyfluorfen in soil was reported as 25 ng/g. researchgate.net
Analysis of suspended sediment in water bodies also benefits from the use of this compound. A method developed by the U.S. Geological Survey for the determination of pesticides in filtered water and suspended sediment uses an internal standard solution containing this compound for extracts of both fractions prior to LC-MS/MS analysis. usgs.gov This comprehensive approach enables the accurate measurement of pesticide concentrations in different phases within an aquatic environment. usgs.gov
Analysis in Biological Systems (Plant Tissues, Microbial Cultures)
Quantifying oxyfluorfen and its metabolites in biological systems presents unique challenges due to the complexity of the matrices. The use of this compound is essential for achieving the required accuracy and sensitivity.
In plant tissues , analytical methods have been established to measure oxyfluorfen residues in a variety of crops. For instance, a method using gas chromatography with negative-ion chemical ionization mass spectrometry (GC-NCI-MS) employs D5-oxyfluorfen as a stable isotope-labeled internal standard. regulations.gov This method has been applied to matrices such as cottonseed, cacao beans, tomatoes, and peppers. regulations.gov The established limit of quantitation (LOQ) for oxyfluorfen in these plant matrices is 0.01 ppm, with a limit of detection (LOD) of 0.003 ppm. regulations.gov The method was deemed adequate for data collection, with mean concurrent recoveries averaging between 88% and 91%. regulations.gov In another study on broccoli, gas-liquid chromatographic analysis did not detect the parent compound or its metabolites at a sensitivity of 0.01 ppm. tennessee.edu
The study of oxyfluorfen in microbial cultures is crucial for understanding its biodegradation pathways. A strain of actinobacteria, Micrococcus sp. F3Y, has been shown to effectively degrade oxyfluorfen. nih.gov To identify the breakdown products, the strain was cultured in a medium containing oxyfluorfen, and the metabolites were analyzed using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS). nih.gov This powerful analytical technique allowed for the identification of eleven different metabolites, including six previously unknown intermediates. nih.gov The identification of these compounds led to the proposal of two novel degradation pathways, one initiated by nitro-group reduction and the other by the cleavage of the diaryl ether bond, both leading to the complete mineralization of the herbicide. nih.gov
Environmental Fate and Transport Dynamics of Oxyfluorfen
Degradation Pathways in Abiotic Environmental Matrices
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For Oxyfluorfen (B1678082), photolysis (degradation by light) is a key dissipation pathway, whereas hydrolysis (reaction with water) is not significant.
Oxyfluorfen is susceptible to rapid decomposition by sunlight, particularly when dissolved in water. orst.eduepa.govepa.gov This process, known as aqueous photolysis, is considered a major route of dissipation. epa.govepa.gov The half-life of Oxyfluorfen in water under sunlight exposure has been reported to be as short as 2 to 7.5 days. epa.gov One study found a photolysis half-life of 3.2 days in water. researchgate.net
On soil surfaces, photolytic degradation also occurs, but at a more moderate pace, with a reported half-life of about 28 to 30 days. epa.govagropages.comepa.gov The degradation process involves several chemical transformations, including the loss of the nitro group, dechlorination (loss of chlorine), and cyclization. cabidigitallibrary.orgtandfonline.comresearchgate.net
Table 3: Photolytic Half-Life of Oxyfluorfen
| Matrix | Half-Life | Reference |
|---|---|---|
| Water (Aqueous) | 2 - 7.5 days | epa.gov |
| Water (Aqueous) | ~5 days | agropages.com |
| Water (Aqueous) | 3.2 days | researchgate.net |
| Soil Surface | 28 days | epa.govepa.gov |
| Soil Surface | 20 - 30 days | agropages.com |
In contrast to its sensitivity to light, Oxyfluorfen is highly stable to hydrolysis. Studies have shown that the compound does not undergo significant hydrolytic degradation across a wide range of environmental pH levels (pH 4, 5, 7, 9, and 10) at temperatures up to 25°C and 45°C. afrasa.esepa.govepa.govnih.gov After 28 to 30 days in solution under these conditions, over 97% of the parent compound typically remains intact. agropages.comepa.govepa.gov This stability indicates that hydrolysis is not a significant pathway for the environmental degradation of Oxyfluorfen. orst.edunationbuilder.com
Photolytic Degradation Mechanisms and Half-Lives
Biotic Transformation and Mineralization in Ecosystems
The breakdown of Oxyfluorfen by living organisms, primarily soil microorganisms, is another potential degradation pathway. While generally considered a slow process, microbial degradation can contribute to the dissipation of Oxyfluorfen in the environment under favorable conditions. orst.eduredalyc.orgepa.gov The rate of biodegradation is significantly influenced by factors such as temperature, with higher degradation rates observed at warmer temperatures. scialert.netresearchgate.netmdpi.com For instance, one study found that after 45 days, the degradation of Oxyfluorfen was substantially higher in soil incubated at 40°C (55.2-78.3%) compared to soil at 28°C (17.5-36.6%). scialert.netresearchgate.netscialert.net
Several species of soil bacteria and fungi have been identified with the ability to degrade Oxyfluorfen. These include species from the genera Bacillus, Pseudomonas, Arthrobacter, Micrococcus, Streptomyces, and Aspergillus. scialert.netresearchgate.netmdpi.comscialert.net A strain of Micrococcus sp. (F3Y) was found to completely mineralize 100 mg/L of Oxyfluorfen within 12 hours under optimal conditions. nih.gov This same strain achieved 98.2% degradation in contaminated soil within 25 days. nih.gov Studies have proposed two primary initial pathways for its microbial breakdown: one beginning with nitro reduction and the other with the cleavage of the diaryl ether bond, both ultimately leading to the opening of the aromatic rings and complete mineralization. nih.gov
Table 4: Microbial Degradation of Oxyfluorfen by Various Species (within 21 days)
| Microbial Species | Degradation Efficiency (%) | Reference |
|---|---|---|
| Bacillus spp. | 80 - 95.6 | scialert.netresearchgate.netscialert.net |
| Pseudomonas sp. | 82.2 | scialert.netresearchgate.netscialert.net |
| Arthrobacter spp. | 82.2 | scialert.netresearchgate.netscialert.net |
| Aspergillus sp. | 77.8 | scialert.netresearchgate.netscialert.net |
| Mycobacterium sp. | 75.6 | scialert.netresearchgate.netscialert.net |
| Micrococcus sp. | 73.3 | scialert.netresearchgate.netscialert.net |
| Streptomyces sp. | 68.9 | scialert.netresearchgate.netscialert.net |
Microbial Degradation Mechanisms and Microbial Community Interactions
Microbial degradation is a significant pathway for the breakdown of the herbicide oxyfluorfen in the environment. nih.govresearchgate.netfrontiersin.org The presence of oxyfluorfen in soil can influence the composition and metabolic activity of microbial communities. nih.govresearchgate.net While some studies indicate that oxyfluorfen application can initially cause a decrease in the number of soil microorganisms, the population can recover and sometimes increase as microbes utilize the herbicide as a carbon source. mdpi.com This suggests that soil microorganisms can adapt to the presence of oxyfluorfen and play a crucial role in its degradation. mdpi.com However, the herbicide can also alter the diversity of these communities, with reports indicating a reduction in the relative abundance of phyla such as Firmicutes and Acidobacteria in treated soils. nih.govresearchgate.netresearchgate.net The interaction is complex, as some microbial populations may be inhibited while others, particularly those capable of degradation, are stimulated. mdpi.comresearchgate.net
Identification of Key Microbial Species in Degradation
Several microbial species have been identified for their capacity to degrade oxyfluorfen. These microorganisms are considered potential candidates for bioremediation efforts in contaminated environments. researchgate.netscialert.net Laboratory studies have isolated various bacteria and fungi capable of utilizing oxyfluorfen as a source of carbon and energy. researchgate.netscialert.net
Among the identified species, bacteria from the genus Bacillus have shown high degradation efficiency. researchgate.netscialert.net Other key bacterial genera involved in the breakdown of oxyfluorfen include Micrococcus, Pseudomonas, Arthrobacter, Mycobacterium, Streptomyces, Chryseobacterium, and Azotobacter. nih.govresearchgate.netfrontiersin.orgresearchgate.netscialert.net Fungi, such as species from the Aspergillus genus, also contribute to its degradation. researchgate.netscialert.net
The degradation capabilities of some of these species are detailed in the table below.
Table 1: Microbial Species Involved in Oxyfluorfen Degradation
| Microbial Species | Degradation Efficiency | Time Frame | Reference |
|---|---|---|---|
| Bacillus spp. | 80 - 95.6% | 21 days | researchgate.netscialert.net |
| Pseudomonas sp. | 82.2% | 21 days | researchgate.netscialert.net |
| Arthrobacter spp. | 82.2% | 21 days | researchgate.netscialert.net |
| Micrococcus sp. F3Y | 100% (of 100 mg/L) | 12 hours | nih.govresearchgate.net |
| Chryseobacterium aquifrigidense R21 | 92.1% (of 50 mg/L) | 5 days | nih.govresearchgate.netresearchgate.net |
| Aspergillus sp. | 77.8% | 21 days | researchgate.netscialert.net |
| Mycobacterium sp. | 75.6% | 21 days | researchgate.netscialert.net |
| Micrococcus sp. | 73.3% | 21 days | researchgate.netscialert.net |
| Streptomyces sp. | 68.9% | 21 days | researchgate.netscialert.net |
| Azotobacter chroococcum | >60% | 7 days | researchgate.netscialert.net |
Enzymatic Biotransformation Processes
The microbial degradation of oxyfluorfen is facilitated by specific enzymatic activities. The primary biotransformation pathways involve the cleavage of the diaryl ether bond and the reduction of the nitro group. nih.govfrontiersin.orgresearchgate.net These initial reactions are crucial steps leading to the eventual mineralization of the compound. nih.govresearchgate.net
Several types of enzymes are implicated in these processes. Studies have identified laccase and esterase as key enzymes in the degradation of oxyfluorfen by Bacillus methylotrophicus A1 and Streptomyces sp. B1, respectively. nih.govfrontiersin.org In rice, enzymes such as cytochrome P450, methyltransferases, glycosyltransferases, and acetyltransferases have been noted for their role in oxyfluorfen degradation. nih.govfrontiersin.org The activity of general soil enzymes, including dehydrogenase, urease, phosphatase, and protease, can be affected by the presence of oxyfluorfen, often showing an initial inhibition followed by recovery as microbial communities adapt. mdpi.comresearchgate.net The degradation pathway can produce various nitrogen-rich metabolites, which may in turn stimulate the growth of bacteria associated with nitrogen metabolism. researchgate.net
Influence of Environmental Factors on Degradation Rates
The rate of oxyfluorfen degradation in the environment is significantly influenced by various abiotic factors. These include soil temperature, pH, and moisture content. nih.govresearchgate.netnih.govcabidigitallibrary.org
Temperature: Temperature is a critical factor, with higher temperatures generally accelerating the degradation process. researchgate.netscialert.netnih.govcabidigitallibrary.org For instance, laboratory experiments have shown that biodegradation is significantly more effective at 40°C compared to 28°C. researchgate.netscialert.net One study noted that dissipation is rapid at high temperatures, with almost no degradation occurring at 10°C. nih.govcabidigitallibrary.org The optimal temperature for the degradation of oxyfluorfen by the actinobacterium Micrococcus sp. F3Y was identified as 30°C. nih.gov
pH: The pH of the medium also plays a crucial role. For Micrococcus sp. F3Y, the optimal pH range for oxyfluorfen degradation was found to be between 7.0 and 7.5. nih.gov Degradation rates were observed to decline as the pH became more acidic (decreasing from 6.5 to 5.0) or more alkaline (increasing from 7.5 to 9.0). nih.gov
Moisture: Soil moisture content affects degradation rates, with studies indicating that degradation is enhanced at higher moisture levels. nih.govcabidigitallibrary.org Degradation of oxyfluorfen decreased with soil moisture in the order of saturation > field capacity > 50% field capacity. cabidigitallibrary.org
Other Factors: The initial concentration of the herbicide can also impact biodegradation efficiency. At lower concentrations (≤ 100 mg/L), complete degradation by certain strains can be achieved, whereas higher concentrations (≥ 200 mg/L) can inhibit microbial activity and reduce the degradation rate. nih.gov The presence of mineral fertilizers (NPK) has also been shown to increase the biodegradation of oxyfluorfen in soils. researchgate.netscialert.net
Environmental Dissipation and Persistence Studies
Oxyfluorfen is characterized as a persistent herbicide in the environment. epa.govnih.govredalyc.org Its dissipation is primarily governed by factors such as soil binding, photodegradation, and microbial degradation. epa.govorst.edu Due to its strong adsorption to soil organic matter and clay particles, it has limited mobility in the soil column, reducing the likelihood of groundwater contamination under most conditions. epa.govorst.eduepa.govnih.gov However, its persistence means it can accumulate in soil and sediment, posing potential risks to non-target organisms. mdpi.comnih.gov
Half-Life Determination in Various Environmental Compartments
The persistence of a pesticide is often quantified by its half-life (t½), which is the time required for 50% of the initial amount to dissipate. The half-life of oxyfluorfen varies considerably depending on the environmental compartment and prevailing conditions.
In soil, the field half-life of oxyfluorfen is generally reported to range from 30 to 40 days. orst.edueuroasiapub.org However, values can vary widely based on soil type, climate, and application rates. Studies have reported soil half-lives ranging from as low as 11.2 days in Indian tropical conditions to as high as 160 days in certain tea garden soils. nih.govnih.govresearchgate.net Under anaerobic conditions, such as in flooded rice paddy sediments, the half-life can be much longer, potentially exceeding 600 days. nih.govresearchgate.net Laboratory studies have indicated soil half-lives of up to 6 months, highlighting a low rate of microbial degradation in some settings. cabidigitallibrary.orgorst.edu
In aquatic environments, oxyfluorfen is relatively stable to hydrolysis but can be rapidly degraded by photolysis in clear, shallow water. epa.govepa.gov In deep or turbid water where light penetration is limited, it is expected to persist. epa.gov
Table 2: Half-Life of Oxyfluorfen in Different Environmental Compartments
| Environment | Half-Life (Days) | Conditions/Notes | Reference |
|---|---|---|---|
| Field Soil (General) | 30 - 40 | Representative field half-life | orst.edueuroasiapub.org |
| Soil | 30 - 103 | Varies with dose and precipitation | mdpi.com |
| Soil | 50 - 70 | - | epa.gov |
| Soil (Aerobic Metabolism) | 291 - 596 | Laboratory data | epa.gov |
| Tea Garden Soils | 72 - 160 | Laboratory study, subtropical soils | nih.govcabidigitallibrary.orgredalyc.org |
| Sandy Clay Loam Soil | 11.2 | Indian tropical conditions | nih.govresearchgate.net |
| Clay Loam Soil | 10.4 - 11.9 | - | euroasiapub.org |
| Rice Paddy Sediment | >600 | Anaerobic conditions | nih.govresearchgate.netresearchgate.net |
| Water | Rapid | Photolysis in clear, shallow water | epa.govepa.gov |
| Soil (Laboratory) | ~180 (6 months) | Indicates low microbial degradation | cabidigitallibrary.orgorst.edu |
Modeling of Environmental Concentrations and Distribution
Environmental fate models are computational tools used to estimate the concentration and movement of pesticides like oxyfluorfen in various environmental compartments. These models help in assessing the potential risks to ecosystems and drinking water sources. nih.govepa.govnih.gov
Several models have been employed to predict the environmental behavior of oxyfluorfen:
GENEEC (Generic Estimated Environmental Concentration): This screening model is used by the U.S. EPA to estimate pesticide concentrations in surface water. epa.gov For oxyfluorfen, GENEEC has been used to predict peak and chronic concentrations in aquatic environments resulting from agricultural use, such as on strawberries. epa.gov
PFAM (Pesticides in Flooded Applications Model): This model is used to estimate environmental concentrations in flooded agricultural settings, such as California rice fields. nih.gov Studies using PFAM suggest that oxyfluorfen is likely to concentrate in sediment, dissipate slowly, and persist. nih.gov
GWP (Groundwater Pollution-potential) Model: This model assesses the potential for a pesticide to contaminate groundwater. nih.gov Applications of the GWP model have indicated that oxyfluorfen is not very mobile in most soils and is unlikely to contaminate groundwater, except possibly in soils with very low organic carbon and coarse texture. nih.gov
GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): This is a root zone model that simulates the fate and transport of chemicals in different soil types under various meteorological and hydrogeological conditions. usda.gov It has been used to model concentrations of oxyfluorfen in stream water. usda.gov
These models generally indicate that while the risk of groundwater contamination is low due to strong soil binding, surface water can be contaminated through runoff and spray drift. epa.govepa.gov The models are typically conservative, meaning they may overestimate actual environmental concentrations to ensure a protective risk assessment. epa.govregulations.gov
Metabolic Pathways and Biotransformation of Oxyfluorfen
Elucidation of Major Metabolic Pathways
The metabolism of oxyfluorfen (B1678082) is characterized by several key chemical transformations. These pathways have been primarily studied in rats and various microorganisms. epa.govnih.govnih.govfrontiersin.org
One of the initial and significant steps in oxyfluorfen metabolism is the O-dealkylation (or O-deethylation) of the ethoxy group attached to the nitrophenyl ring. epa.gov This reaction results in the formation of a hydroxylated intermediate. epa.gov
Another major metabolic route is the reduction of the nitro (NO2) group to an amino (NH2) group. epa.govnih.govnih.govresearchgate.net This transformation is a critical detoxification step observed in both microbial and mammalian systems. epa.govnih.govnih.govresearchgate.net The reduction of the nitro group can be followed by acetylation, where an acetyl group is added to the newly formed amino group. epa.govresearchgate.net Studies in rats have identified metabolites resulting from both O-dealkylation and nitro group reduction, indicating that these are two distinct but important pathways. epa.gov For instance, the reduction of the nitro group leads to the formation of RH-35451, which can then be acetylated to form RH-34450. epa.gov
Table 1: Key Metabolites from O-Dealkylation and Nitro Group Reduction
| Metabolite ID | Transformation |
| RH-34670 | O-deethylation of oxyfluorfen |
| RH-45298 | Reduction of RH-34670 |
| RH-45469 | Acetylation of RH-45298 |
| RH-35451 | Reduction of the nitro group of oxyfluorfen |
| RH-34450 | Acetylation of RH-35451 |
Data sourced from rat metabolism studies. epa.gov
Cleavage of the diaryl ether bond is another fundamental pathway in the breakdown of oxyfluorfen. epa.govnih.govfrontiersin.org This reaction splits the molecule into two separate aromatic rings, which can then undergo further degradation. epa.govfrontiersin.org In some microbial degradation pathways, diaryl ether cleavage is an initial step, leading to the formation of separate phenolic compounds. nih.govfrontiersin.org
Following the initial cleavage and other transformations, the aromatic rings of the resulting metabolites can be opened. nih.govnih.govfrontiersin.org This ring-opening is a crucial step towards the complete mineralization of the compound, ultimately breaking it down into simpler molecules that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. frontiersin.org Microbial studies, particularly with Micrococcus sp. F3Y, have demonstrated pathways involving both diaryl ether cleavage and subsequent aromatic ring opening, leading to complete mineralization. nih.govnih.govfrontiersin.org
In mammalian systems, conjugation reactions are a common phase II metabolic process to increase the water solubility of xenobiotics and facilitate their excretion. epa.gov For oxyfluorfen metabolites, this often involves the attachment of polar molecules like glucuronic acid or sulfate. In rat studies, a significant portion of the metabolites found in urine were identified as conjugates. epa.gov For example, the metabolite RH-34800-C, formed through diphenyl ether cleavage, was a major conjugate found in rat urine. epa.gov Similarly, a conjugate of the O-dealkylated and reduced metabolite, RH-45298-C, was also identified. epa.gov
The identification of these various metabolites has been accomplished using advanced analytical techniques. epa.govfrontiersin.org In rat studies, radiolabeled oxyfluorfen (14C and 13C) was used to trace the distribution and transformation of the compound, with metabolites being identified in excreta. epa.gov In microbial studies, techniques like Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) have been instrumental in identifying a range of degradation products. nih.govfrontiersin.org
Table 2: Identified Conjugated Metabolites of Oxyfluorfen in Rats
| Metabolite ID | Precursor Metabolite | Type of Conjugate |
| RH-34800-C | Product of diphenyl ether cleavage | Major urinary conjugate |
| RH-45298-C | Product of O-deethylation and reduction | Urinary conjugate |
Data sourced from rat metabolism studies. epa.gov
Diaryl Ether Cleavage and Aromatic Ring Opening
Role of Deuterated Analogs in Metabolic Profiling Research
Deuterated analogs of chemical compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in metabolic research. informaticsjournals.co.injuniperpublishers.comacs.org The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. bioscientia.de This property allows researchers to investigate metabolic pathways more effectively. juniperpublishers.comacs.org
Oxyfluorfen-d5 is a stable isotope-labeled version of oxyfluorfen. Its primary application in research is as an internal standard for quantitative analysis. regulations.gov In residue analysis, for example, a known amount of this compound is added to a sample before processing. regulations.gov Because it behaves almost identically to the non-labeled oxyfluorfen during extraction and cleanup but can be distinguished by mass spectrometry, it allows for precise quantification of the parent compound in various matrices. regulations.gov This is crucial for accurately determining residue levels in environmental and agricultural samples. regulations.gov While not explicitly used for tracing metabolic fates in the provided sources, the principle of using deuterated analogs to slow metabolism could theoretically be applied to identify transient or rapidly-forming metabolites of oxyfluorfen that might otherwise go undetected. juniperpublishers.comacs.org
Comparative studies using both labeled (like 14C-oxyfluorfen or 13C-oxyfluorfen) and unlabeled compounds are fundamental to metabolism research. epa.gov Radiolabeled compounds allow for the tracking of all metabolites derived from the parent compound, ensuring that no significant metabolic pathway is overlooked. epa.govusda.gov The use of 13C-labeled oxyfluorfen has been specifically mentioned to assist in metabolite identification. epa.gov
By comparing the metabolic profiles of the parent compound with its deuterated analog, researchers can pinpoint which positions on the molecule are most susceptible to metabolic attack. juniperpublishers.comacs.org A slower rate of metabolism at a deuterated site indicates that this position is a key target for metabolic enzymes. juniperpublishers.combioscientia.de This "metabolic shunting," where the blockage of one pathway may enhance another, can reveal alternative metabolic routes and provide a more complete picture of the compound's biotransformation. juniperpublishers.comacs.org While specific comparative metabolic studies between oxyfluorfen and this compound are not detailed in the search results, the established use of deuterated compounds in pharmaceutical research to improve metabolic profiles and understand pharmacokinetics highlights the potential of such studies for pesticides like oxyfluorfen. informaticsjournals.co.injuniperpublishers.comacs.org For instance, deuteration has been shown to protect other molecules from oxidation, and similar principles would apply to oxyfluorfen. aacrjournals.org
Due to a lack of specific scientific research on the metabolic pathways of this compound, this article cannot be generated as requested.
This compound is a deuterated form of the herbicide Oxyfluorfen. medchemexpress.comsigmaaldrich.com In chemical analysis, particularly for residue testing in environmental and agricultural samples, a stable isotope-labeled internal standard is used to ensure the accuracy of the results. sigmaaldrich.comescholarship.org this compound, with five deuterium atoms replacing hydrogen on the ethoxy group, serves this purpose. sigmaaldrich.com
Scientific literature extensively covers the metabolic pathways and biotransformation of the active herbicide, Oxyfluorfen. This research details the enzymatic systems and genetic pathways in various organisms that lead to its degradation. However, specific studies on the biotransformation of this compound are not publicly available. Its primary role is as an analytical tool, and its metabolic fate is presumed to be virtually identical to that of Oxyfluorfen, as the isotopic labeling is not expected to alter the metabolic pathways themselves.
Therefore, an article focusing solely on the metabolic pathways and biotransformation of this compound, as outlined in the request, cannot be accurately produced. The available scientific data pertains to the non-deuterated parent compound, Oxyfluorfen.
Ecotoxicological Research and Environmental Impact Assessments of Oxyfluorfen
Effects on Non-Target Organisms in Aquatic Ecosystems
Oxyfluorfen's presence in aquatic environments, primarily through spray drift and runoff, poses risks to a range of non-target organisms. epa.govepa.gov It is recognized as being highly to very highly toxic to aquatic life, including fish, invertebrates, and plants. epa.govepa.govorst.edursc.org
Phytotoxicity to Aquatic Flora (Algae, Aquatic Plants)
Studies consistently show that oxyfluorfen (B1678082) is toxic to aquatic plants, with acute concerns raised for freshwater algae in all its applications. epa.govescholarship.org The mechanism of action, inhibition of protoporphyrinogen (B1215707) oxidase (PPO), disrupts chlorophyll (B73375) synthesis, a process vital for both terrestrial and aquatic plants. frontiersin.orgnih.govtandfonline.com This leads to an accumulation of phototoxic precursors that damage cell membranes. nih.gov
Research has highlighted significant toxic effects on green algae, such as Raphidocelis subcapitata, which has been identified as a particularly sensitive species. mdpi.com The U.S. Environmental Protection Agency (EPA) has expressed acute concerns for freshwater algal plants for all uses of oxyfluorfen. epa.gov While the risk to vascular aquatic plants has been difficult to assess due to a lack of data, the known herbicidal properties of oxyfluorfen suggest a high potential for adverse effects. epa.gov
Table 1: Toxicity of Oxyfluorfen to Aquatic Plants
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Raphidocelis subcapitata | - | High Toxicity | mdpi.com |
| Freshwater Algae | Acute Concern | All Uses | epa.gov |
| Anabaena flos-aquae | NOAEC | 2 mg/L | usda.gov |
Impacts on Aquatic Invertebrate Species
Oxyfluorfen is classified as highly toxic to very highly toxic to aquatic invertebrates. epa.govrsc.orgnationbuilder.com Both acute and chronic risks to these organisms have been identified in connection with some of its uses. epa.gov Runoff from treated areas is considered a potential hazard to aquatic organisms in adjacent water bodies. nationbuilder.com
The toxicity varies among species. For instance, the 96-hour LC50 for Daphnia magna, a small freshwater crustacean, is reported as 1.5 ppm (1500 µg/L). epa.govorst.edu Grass shrimp and oysters have shown even greater sensitivity, with a 96-hour LC50 of 32 µg/L. orst.edu The U.S. Fish and Wildlife Service has concluded that oxyfluorfen could jeopardize certain endangered invertebrate species. nationbuilder.com Due to its hydrophobic nature, oxyfluorfen has the potential to bioconcentrate in aquatic organisms. orst.edu Studies have shown bioconcentration factors ranging from 700 to 5000 in channel catfish and 1300 in bluegill sunfish. orst.edu This accumulation can lead to adverse effects on benthic organisms that come into contact with contaminated sediments. epa.gov
Table 2: Acute Toxicity of Oxyfluorfen to Aquatic Invertebrates
| Species | 96-hour LC50 | Reference |
|---|---|---|
| Daphnia magna | 1500 µg/L | epa.govorst.edu |
| Grass Shrimp | 32 µg/L | orst.edu |
| Oysters | 32 µg/L | orst.edu |
| Freshwater Clams | 10 µg/L | orst.edu |
Terrestrial Ecotoxicity Studies
The environmental impact of oxyfluorfen extends to terrestrial ecosystems, affecting soil health and plant life. Its persistence in soil, with a half-life that can range from 30 to 40 days, means it can have lasting effects. researchgate.netorst.edu
Impact on Soil Microbial Communities and Enzyme Activities
Oxyfluorfen can alter the composition and activity of soil microbial communities. frontiersin.orgnih.gov Research has indicated that it can lead to either a decrease or an increase in the populations of certain microorganisms and affect their metabolic activity. frontiersin.orgnih.govresearchgate.net For example, some studies have observed a reduction in the relative abundance of Firmicutes and Acidobacteria in the soil following oxyfluorfen application. frontiersin.orgnih.govresearchgate.netresearchgate.net
The herbicide has been shown to inhibit soil enzyme activities, which are crucial for nutrient cycling. One study found that oxyfluorfen inhibited dehydrogenase activity, with the inhibition increasing as the herbicide concentration in the soil rose. tandfonline.com Specifically, dehydrogenase, urease, β-glucosidase, and phosphatase activities in oxyfluorfen-polluted soil decreased by 58.3%, 30.4%, 44.7%, and 48%, respectively, compared to unpolluted soil. researchgate.net However, other research has noted that while some microbial populations decrease, others, such as nitrogen-fixing and biofilm-forming bacteria, may see an increase in growth. tandfonline.com This suggests a differential response among soil microorganisms to oxyfluorfen exposure. tandfonline.com
Effects on Terrestrial Flora (e.g., Seedling Emergence, Vegetative Vigor)
Oxyfluorfen has a demonstrated negative impact on the seedling emergence and vegetative vigor of non-target terrestrial plants. epa.govepa.gov Exposure occurs through spray drift and runoff, with many reported incidents involving plants affected by drift. epa.govepa.gov Acute levels of concern for terrestrial and semi-aquatic plants adjacent to treated areas are exceeded for all uses of oxyfluorfen. epa.govepa.gov
The herbicide is effective for weed control in the establishment of certain hardwood species, indicating its potent effect on plant growth. regulations.gov However, this also means that non-target, sensitive plants are at high risk. For example, pre-emergence studies have shown a No-Observed-Adverse-Effect Concentration (NOAEC) for sensitive plants like cabbage, lettuce, and onion to be as low as 0.0024 lb/acre. usda.gov In contrast, more tolerant species like soybean have a much higher NOAEC of 0.31 lb/acre. usda.gov Similarly, post-emergence assays show a wide range of sensitivity, with the NOAEC for a sensitive plant like tomato at 0.00066 lb/acre, while a tolerant plant like corn has a NOAEC of 0.034 lb/acre. usda.gov
Table 3: Toxicity of Oxyfluorfen to Terrestrial Plants
| Assay Type | Plant Type | Species | NOAEC (all effects) | Reference |
|---|---|---|---|---|
| Pre-emergence | Sensitive | Cabbage, Lettuce, Onion, Ryegrass | 0.0024 lb/acre | usda.gov |
| Pre-emergence | Tolerant | Soybean | 0.31 lb/acre | usda.gov |
| Post-emergence | Sensitive | Tomato | 0.00066 lb/acre | usda.gov |
| Post-emergence | Tolerant | Corn | 0.034 lb/acre | usda.gov |
Biochemical and Physiological Responses in Environmental Organisms
Exposure to oxyfluorfen can trigger a range of biochemical and physiological stress responses in non-target organisms. In fish, such as tilapia (Oreochromis niloticus), sublethal concentrations of oxyfluorfen have been shown to affect antioxidant enzyme activities. researchgate.net One study observed a significant increase in catalase (CAT) activity and a substantial reduction in superoxide (B77818) dismutase (SOD) activity in the liver of tilapia. researchgate.net This indicates that the herbicide can induce oxidative stress. researchgate.net
In plants, the inhibitory effect of oxyfluorfen on the PPO enzyme is a primary physiological response. tandfonline.comscielo.br This disruption in the chlorophyll synthesis pathway leads to the accumulation of protoporphyrin IX, which causes lipid peroxidation of cell membranes, resulting in loss of pigmentation, necrosis, and eventual plant death. tandfonline.comscielo.br Studies on rice have shown that even at selective application rates, oxyfluorfen can cause phytotoxicity, reduce plant height, and alter metabolism by generating reactive oxygen species (ROS). scielo.br This, in turn, activates the plant's enzymatic and non-enzymatic defense systems. scielo.br
In microalgae, such as the diatom Thalassiosira weissflogii, exposure to oxyfluorfen can alter biochemical composition. mdpi.com For instance, the fatty acid content of the diatom was observed to decrease upon exposure to oxyfluorfen at certain temperatures. mdpi.com Furthermore, changes in carbohydrate content, such as an increase in glucose and a decrease in galactose with rising temperatures, were also noted. mdpi.com
Protoporphyrinogen Oxidase Inhibition in Plants and Algae
Oxyfluorfen's primary mechanism of herbicidal action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). unl.eduscielo.br PPO is a key enzyme in the biosynthesis pathway of both chlorophyll and heme. unl.edu It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). mdpi.com
The inhibition of PPO by oxyfluorfen leads to an accumulation of Protogen IX within the plant cells. mdpi.com This excess Protogen IX diffuses from its site of synthesis and is rapidly oxidized by other means, leading to the formation of a surplus of Proto IX. mdpi.com When exposed to light, this accumulated Proto IX acts as a potent photosensitizer, interacting with molecular oxygen to generate highly reactive singlet oxygen. mdpi.com This process, known as light-dependent peroxidizing action, causes rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cessation of photosynthesis, and ultimately, cell death in susceptible plants. scielo.brmdpi.comregulations.gov
The effectiveness of oxyfluorfen as an herbicide is directly linked to its ability to inhibit PPO. For instance, the differential susceptibility of wheat and barley to oxyfluorfen is attributed to differences in the binding affinity of the herbicide to the PPO enzyme in each species. usda.gov
Research has also demonstrated the impact of oxyfluorfen on various algal species. Studies on the freshwater microalga Chlamydomonas reinhardtii have shown that oxyfluorfen is highly toxic, inhibiting cell growth at low concentrations. unl.edu The United States Environmental Protection Agency (EPA) has noted that there are acute concerns for freshwater algal plants for all uses of oxyfluorfen. epa.govepa.gov The toxicity to non-vascular plants, such as algae, is significant, with a 28% reduction in marine diatom biomass observed at an EC50 of 1.10 μg a.i./L. regulations.gov
The following table summarizes the effects of oxyfluorfen on various plant and algal species, highlighting the inhibition of PPO and subsequent impacts on growth and photosynthesis.
| Organism | Effect | Finding | Reference |
| General | PPO Inhibition | Oxyfluorfen inhibits protoporphyrinogen oxidase, leading to an accumulation of protoporphyrinogen IX. | unl.eduscielo.br |
| Plants | Photosynthesis Inhibition | The accumulation of protoporphyrin IX acts as a photosensitizer, causing lipid peroxidation and cell death. | mdpi.com |
| Wheat & Barley | Differential Susceptibility | Wheat is less susceptible than barley due to lower binding affinity of oxyfluorfen to its PPO enzyme. | usda.gov |
| Chlamydomonas reinhardtii | Growth Inhibition | Highly toxic, inhibiting cell growth at low concentrations. | unl.edu |
| Freshwater Algae | Acute Toxicity | The EPA has expressed acute concerns for freshwater algae for all uses of oxyfluorfen. | epa.govepa.gov |
| Marine Diatoms | Biomass Reduction | A 28% reduction in biomass was observed at an EC50 of 1.10 μg a.i./L. | regulations.gov |
| Rice (Oryza sativa) | Photosynthesis Reduction | Oxyfluorfen application led to a reduction in the photosynthetic rate and carboxylation efficiency. | scielo.br |
Oxidative Stress Responses in Exposed Organisms
The inhibition of PPO and the subsequent generation of reactive oxygen species (ROS) by oxyfluorfen are not limited to target plants. researchgate.net This mechanism also induces oxidative stress in a variety of non-target organisms, particularly in aquatic environments. researchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of an organism's antioxidant defense systems to detoxify these reactive products. researchgate.net
In aquatic organisms, exposure to oxyfluorfen has been shown to trigger a cascade of oxidative stress responses. Studies on the freshwater microalga Scenedesmus obliquus have demonstrated that oxyfluorfen significantly stimulates antioxidative enzymes such as catalase, ascorbate (B8700270) peroxidase, glutathione (B108866) reductase, and glutathione S-transferase. researchgate.net Similarly, research on the freshwater microalga Chlamydomonas reinhardtii revealed that exposure to leachates containing oxyfluorfen resulted in ROS overproduction, lipid peroxidation, and a loss of metabolic activity. nih.gov
Fish are also susceptible to oxyfluorfen-induced oxidative stress. In zebrafish, oxyfluorfen exposure led to an overload of ROS, damaged glomerular podocytes, and induced apoptosis of proximal tubules, indicating severe kidney injury. researchgate.net Studies on tilapia (Oreochromis niloticus) have shown that exposure to sublethal concentrations of oxyfluorfen resulted in increased catalase activity and a significant reduction in superoxide dismutase (SOD) activity in the liver. researchgate.net Chronic exposure of male African catfish (Clarias gariepinus) to oxyfluorfen induced severe anemia and leukopenia, with a marked increase in lipid peroxidation, superoxide dismutase, and catalase activities in the liver and testes. nih.gov Further research on Clarias gariepinus confirmed that oxyfluorfen exposure led to a concentration-dependent increase in catalase and malondialdehyde (a marker of lipid peroxidation), alongside a decrease in glutathione transferase. sci-hub.sex-mol.net
These findings highlight that while the primary target of oxyfluorfen is PPO in plants, the resulting oxidative stress is a significant mechanism of toxicity in a broad range of non-target organisms.
The table below details the observed oxidative stress responses in various organisms exposed to oxyfluorfen.
| Organism | Effect | Finding | Reference |
| Scenedesmus obliquus | Enzyme Stimulation | Significant stimulation of antioxidative enzymes (catalase, ascorbate peroxidase, etc.). | researchgate.net |
| Chlamydomonas reinhardtii | ROS Overproduction | Exposure led to ROS overproduction, lipid peroxidation, and loss of metabolic activity. | nih.gov |
| Zebrafish (Danio rerio) | Kidney Damage | Caused ROS overload and damage to glomerular podocytes. | researchgate.net |
| Tilapia (Oreochromis niloticus) | Altered Enzyme Activity | Increased catalase activity and reduced superoxide dismutase activity in the liver. | researchgate.net |
| African Catfish (Clarias gariepinus) | Systemic Stress | Induced anemia, leukopenia, and increased lipid peroxidation and antioxidant enzyme activities in the liver and testes. | nih.gov |
| African Catfish (Clarias gariepinus) | Dose-Dependent Response | Concentration-dependent increase in catalase and malondialdehyde, and decrease in glutathione transferase. | sci-hub.sex-mol.net |
Advanced Research Perspectives and Future Directions
Development of Novel Remediation Strategies Based on Degradation Studies
The persistence of herbicides like Oxyfluorfen (B1678082) in the environment necessitates the development of effective remediation strategies. epa.gov Research into its degradation pathways, both biological and chemical, provides the foundation for these novel technologies. The primary routes of dissipation for Oxyfluorfen are microbial degradation and photodegradation. epa.govepa.gov
Bioremediation leverages the metabolic capabilities of microorganisms to break down or detoxify contaminants. mdpi.com For Oxyfluorfen, this is a particularly promising field, as slow microbial-mediated degradation occurs naturally in soil. epa.gov Research has focused on identifying potent microbial candidates and enhancing their activity through biostimulation and bioaugmentation. researchgate.netnih.gov
Studies have identified several genera of bacteria and fungi capable of degrading Oxyfluorfen. scialert.net Laboratory experiments have demonstrated that species of Bacillus, Pseudomonas, Arthrobacter, Aspergillus, Mycobacterium, Micrococcus, and Streptomyces can significantly break down the compound. scialert.netscialert.netresearchgate.net One particularly efficient strain, Micrococcus sp. F3Y, was able to completely degrade 100 mg/L of Oxyfluorfen within 12 hours under optimal conditions and achieved 98.2% degradation in contaminated soil within 25 days. nih.govfrontiersin.org
The effectiveness of these microorganisms is influenced by environmental conditions. For instance, the biodegradation of Oxyfluorfen is significantly higher at 40°C compared to 28°C. scialert.netscialert.net Furthermore, the addition of nutrients like NPK fertilizers (biostimulation) can enhance the degradation process. nih.govscialert.net Bioaugmentation, the introduction of specific microbial strains to a contaminated site, has also been explored. Inoculation of contaminated soil with Micrococcus sp. F3Y not only degraded the herbicide but also restored the growth of soybean plants, demonstrating the practical potential of this approach. nih.gov
| Microbial Genus/Species | Degradation Efficiency (%) | Time Frame | Reference |
|---|---|---|---|
| Bacillus spp. | 80 - 95.6% | 21 days | scialert.netresearchgate.net |
| Pseudomonas sp. | 82.2% | 21 days | scialert.netresearchgate.net |
| Arthrobacter spp. | 82.2% | 21 days | scialert.netresearchgate.net |
| Micrococcus sp. F3Y | 100% (in liquid medium) | 12 hours | nih.govfrontiersin.org |
| Aspergillus sp. | 77.8% | 21 days | scialert.netresearchgate.net |
| Chryseobacterium aquifrigidense R21 | 92.1% | 5 days | nih.gov |
Photochemical degradation, or photolysis, is another significant pathway for the breakdown of Oxyfluorfen, particularly in aquatic environments. epa.gov The compound is readily degraded by sunlight when dissolved in water, with reported half-lives ranging from just 5 hours to 7.5 days. epa.govepa.govtandfonline.com On soil surfaces, photodegradation is more moderate, with a reported half-life of around 28 days. epa.govepa.gov
Research into the photolytic process shows that the breakdown of the Oxyfluorfen molecule predominantly involves the loss of the nitro group, dechlorination, and cyclisation. tandfonline.comtandfonline.com The rate of photodegradation is significantly faster in water compared to soil surfaces. tandfonline.com This knowledge is crucial for developing photochemical remediation technologies, such as advanced oxidation processes, which could be applied to treat contaminated water.
| Environment | Half-life | Reference |
|---|---|---|
| Water (Aqueous Photolysis) | 5 hours - 7.5 days | epa.govepa.govtandfonline.com |
| Soil Surface | ~28 days | epa.govepa.gov |
Bioremediation Approaches and Microbial Enhancement
Integration of Omics Technologies in Oxyfluorfen Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for understanding the complex interactions between chemicals like Oxyfluorfen and biological systems at a molecular level. taylorfrancis.comtaylorfrancis.com These approaches can reveal the genes and proteins involved in degradation, as well as the stress response mechanisms in organisms exposed to the compound. nih.gov
Metagenomics allows for the study of the collective genetic material from a community of microorganisms, bypassing the need to culture individual species. nih.govresearchgate.net In the context of Oxyfluorfen, this can be used to analyze contaminated soil and identify the key microbial players and functional genes responsible for its degradation. researchgate.net Studies of other pesticide-degrading microbial communities have shown that phyla such as Proteobacteria and Actinobacteria are often dominant. nih.gov For Oxyfluorfen specifically, research has identified a potential 24.3 kb gene cluster, named pao, in Micrococcus sp. F3Y that is hypothesized to be involved in the degradation pathway. nih.govfrontiersin.org This type of genomic information is vital for engineering more efficient bioremediation strategies.
Proteomics, the large-scale study of proteins, can identify changes in protein expression within microorganisms during the degradation of Oxyfluorfen. This helps to elucidate the specific enzymes and metabolic pathways involved. nih.gov In broader environmental toxicology, proteomics has been used to assess the response of organisms like fish to pesticide exposure. researchgate.net Such studies reveal changes in proteins related to cellular stress, metabolism, and cell structure, providing insight into the molecular mechanisms of toxicity and degradation. researchgate.net
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool for understanding how organisms respond to chemical stressors at the genetic level. Several studies have used transcriptomics to investigate the effects of Oxyfluorfen exposure on various non-target organisms.
For example, in rice (Oryza sativa), transcriptomic analysis identified three betaine (B1666868) aldehyde dehydrogenase (BADH) genes that are involved in the plant's response to Oxyfluorfen-induced stress. researchgate.net In zebrafish (Danio rerio), exposure to Oxyfluorfen was found to damage lipid and sugar metabolism in the liver, leading to hepatotoxicity and affecting early development. biorxiv.orgbiorxiv.org Similarly, in catfish (Clarias gariepinus), Oxyfluorfen exposure negatively regulated the expression of key immune and antioxidant genes (such as CAT, GPX1, SOD1) while upregulating genes associated with inflammation (IL-1β, TNF-α), indicating significant oxidative stress and immunosuppression. mdpi.com These findings pinpoint the specific molecular pathways affected by Oxyfluorfen, which is critical for a comprehensive risk assessment.
Metagenomics and Proteomics in Microbial Degradation Studies
Predictive Modeling and Risk Assessment Frameworks
Predictive modeling and risk assessment frameworks are essential tools for evaluating the potential impact of pesticides on the environment and human health. epa.gov These frameworks integrate data on a compound's toxicity with estimates of exposure, which are often generated using mathematical models. epa.govfao.org
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use a suite of models to predict pesticide concentrations in various environmental compartments. epa.govepa.gov These include:
Aquatic Models: Tools like the Pesticide in Water Calculator (PWC) simulate the transport and fate of pesticides in surface and groundwater, estimating concentrations in water bodies. epa.gov
Atmospheric Models: Models such as AgDRIFT and the Atmospheric Dispersion Modelling System (ADMS) are used to predict the downwind deposition from pesticide spray drift. mdpi.com
Exposure Models: The Agricultural Operator Exposure Model (AOEM) and the Pesticide Handler Exposure Database (PHED) are used to estimate the exposure levels for individuals mixing, loading, and applying pesticides. fao.orgeuropa.eu
These models form the core of risk assessment frameworks, where predicted exposure levels are compared against established toxicological endpoints, like the Acceptable Operator Exposure Level (AOEL), to determine if the risk is acceptable. fao.orgeuropa.eu More recently, advanced approaches using machine learning and artificial intelligence are being developed to create more accurate and dynamic predictive models for assessing the health risks posed by agrochemicals. nih.govcerta.ai These next-generation frameworks aim to process vast datasets to uncover hidden patterns and provide a more forward-looking approach to enterprise and environmental risk management. nih.govcerta.ai
Refinement of Environmental Fate Models
Environmental fate models are predictive tools used to estimate the distribution and persistence of chemicals like oxyfluorfen in the environment. uninsubria.it The accuracy of these models is critical for assessing the potential risks to ecosystems. defra.gov.uk The use of isotopically labeled compounds, such as Oxyfluorfen-d5, is instrumental in refining these models by providing highly accurate data for crucial environmental processes.
This compound serves as an ideal internal standard in studies that determine the fate of oxyfluorfen in soil and water. escholarship.orgacs.org Because it has nearly identical physical and chemical properties to the non-labeled compound, it behaves similarly during sample extraction, preparation, and analysis. This allows researchers to use a technique called isotope dilution mass spectrometry (IDMS), where a known amount of this compound is added to a sample before processing. By measuring the ratio of the labeled to the unlabeled compound in the final analysis, scientists can precisely calculate the initial concentration of oxyfluorfen, correcting for any losses that occurred during the analytical procedure. europa.eu This enhanced accuracy is vital for developing robust models that predict degradation rates and persistence in various environmental compartments. nih.govresearchgate.net
Furthermore, detailed studies using this compound can help elucidate complex degradation pathways. By tracking the transformation of the deuterated parent compound, researchers can more accurately identify and quantify metabolites, leading to more sophisticated and predictive environmental fate models. These refined models can better simulate real-world conditions, such as those found in California rice fields where oxyfluorfen use has been considered. acs.orgnih.gov
Advanced Ecotoxicological Modeling for Ecosystem Protection
The objective of advanced ecotoxicological modeling is to predict the potential impacts of chemicals on entire ecosystems, moving beyond single-species toxicity tests. unil.ch This requires a thorough understanding of a compound's exposure and effects across different trophic levels. diva-portal.org While this compound is not typically used for direct toxicity testing, its role as an analytical tool is fundamental to generating the high-quality exposure data required for these complex models. nih.gov
Accurate quantification of a chemical in various environmental media and biological tissues is essential for assessing exposure. unil.ch The use of deuterated internal standards like this compound in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise measurement of the parent compound in complex matrices. lcms.czshimadzu.com This is crucial for determining bioaccumulation in different species, a key parameter in food web models that predict how a substance might move up the food chain. diva-portal.orgnih.gov
Moreover, these advanced models often incorporate sublethal effects, including impacts on growth and reproduction. oup.com The precise concentration measurements enabled by using this compound help establish reliable dose-response relationships for these subtle but ecologically important endpoints. oup.com This improved data quality allows for the development of more protective environmental standards. Stable isotope analysis (SIA) in general is a powerful tool in ecotoxicology for tracing the trophic transfer of contaminants, although the presence of a toxicant can sometimes affect the isotopic signatures in organisms. diva-portal.orgnih.govoup.com
Application of Isotope-Labeled Compounds in Understanding Environmental Processes
Isotope-labeled compounds like this compound are powerful tools for tracing the movement and transformation of chemicals in the environment, offering unique insights beyond their use as simple analytical standards. Their application in isotope dilution mass spectrometry (IDMS) is a prime example, providing a high level of accuracy in quantification by compensating for matrix effects and variations in instrument response. scioninstruments.comnih.gov
Key applications for understanding environmental processes include:
Sorption-Desorption Studies: The binding of herbicides to soil and sediment is a critical process that controls their mobility and bioavailability. researchgate.net Using this compound in batch equilibrium experiments allows for precise measurement of the compound in both the aqueous and solid phases. acs.org This leads to more accurate determination of sorption coefficients (Kd) and a better understanding of how oxyfluorfen interacts with different soil types. acs.orgresearchgate.net
Analyte Recovery and Method Validation: In analytical chemistry, ensuring the accuracy and reliability of methods is paramount. Deuterated standards are added at the beginning of sample preparation to act as a control for the entire process, from extraction to analysis. lcms.czspectroscopyonline.com This allows chemists to calculate the percentage of the target analyte that was successfully recovered, ensuring the method provides a true measurement of the contaminant level. For example, in the analysis of pesticides in cannabis, deuterated internal standards were used to confirm that recovery was within the acceptable range of 70-120%. spectroscopyonline.com
Addressing Matrix Effects: Complex samples, such as soil, sediment, or biological tissues, contain many other compounds that can interfere with the analysis of the target chemical, an issue known as the "matrix effect". scioninstruments.com Because the isotope-labeled internal standard is chemically identical to the analyte, it is affected by the matrix in the same way. This allows for accurate correction, ensuring that the reported concentration is not artificially inflated or suppressed. europa.eulcms.cz
The table below summarizes the key analytical parameters for Oxyfluorfen and its deuterated internal standard as used in environmental studies.
| Parameter | Oxyfluorfen | This compound |
| Typical Use | Analyte | Internal Standard |
| Molecular Formula | C₁₅H₁₁ClF₃NO₄ | C₁₅H₆D₅ClF₃NO₄ |
| Molecular Weight | 361.70 g/mol | 366.73 g/mol |
| Retention Time (LC-MS/MS) | 5.6 min | 5.6 min |
| Quantitative Ion (m/z) | 362 → 316 | 367 → 237 |
| Qualitative Ion (m/z) | 362 → 237 | N/A |
Q & A
Basic Research Questions
Q. How can researchers optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for detecting Oxyfluorfen-d5 in environmental samples?
- Methodological Answer : Optimization involves testing column chemistry (e.g., C18 vs. phenyl-hexyl), mobile phase gradients, and ionization modes (ESI vs. APCI) to maximize sensitivity. Deuterium labeling in this compound reduces matrix effects, but collision energy must be adjusted to account for isotopic fragmentation patterns . Calibration curves using isotopically labeled internal standards should span expected environmental concentrations (e.g., 0.1–100 ng/mL) to ensure linearity and precision .
Q. What factors influence the stability of this compound in aqueous solutions under varying storage conditions?
- Methodological Answer : Stability studies should evaluate pH (3–9), temperature (4°C vs. −20°C), and light exposure. Deuterium substitution enhances metabolic stability but may alter hydrolysis rates compared to non-deuterated oxyfluorfen. Accelerated stability testing via forced degradation (e.g., UV irradiation) paired with high-resolution mass spectrometry (HRMS) can identify degradation products .
Q. Why is this compound preferred as an internal standard in herbicide residue analysis compared to structural analogs?
- Methodological Answer : Its isotopic purity (>98% D5) minimizes co-elution interference, while its physicochemical similarity to oxyfluorfen ensures comparable extraction recovery during sample preparation (e.g., QuEChERS). Deuterated standards correct for ion suppression/enhancement in LC-MS/MS, improving quantification accuracy in complex matrices like soil or plant tissues .
Advanced Research Questions
Q. How do soil microbial communities influence the degradation pathways of this compound in agricultural ecosystems?
- Methodological Answer : Metagenomic sequencing (16S rRNA and shotgun) can identify taxa responsible for hydrolytic or oxidative degradation. Stable isotope probing (SIP) with this compound tracks deuterium incorporation into microbial biomass, distinguishing biotic vs. abiotic degradation mechanisms. Anaerobic microcosm experiments under varying redox conditions (e.g., flooded vs. aerobic soils) reveal pathway specificity .
Q. What statistical models resolve contradictions in adsorption coefficient (Kd) data for this compound across different soil types?
- Methodological Answer : Multivariate regression models incorporating organic carbon content, clay mineralogy, and pH explain >80% of Kd variability. Machine learning (e.g., random forests) can prioritize dominant adsorption mechanisms (e.g., hydrophobic partitioning vs. cation bridging). Discrepancies due to deuterium isotope effects require validation via isotopic fractionation studies .
Q. Which methodologies best assess the long-term ecological impacts of this compound on non-target aquatic invertebrates?
- Methodological Answer : Chronic toxicity assays with Daphnia magna or Chironomus riparius should integrate life-cycle endpoints (e.g., molting frequency, reproductive output). Mesocosm studies mimicking field conditions must account for sediment-water partitioning and photodegradation kinetics. Biomarker analysis (e.g., glutathione-S-transferase activity) links sublethal effects to oxidative stress pathways .
Research Design and Data Analysis
Q. How should researchers design controlled experiments to isolate deuterium isotope effects in this compound metabolism?
- Methodological Answer : Parallel experiments with non-deuterated oxyfluorfen and this compound are essential. Kinetic isotope effects (KIEs) are quantified via LC-HRMS by comparing reaction rates (e.g., CYP450-mediated oxidation). Computational modeling (e.g., density functional theory) predicts deuterium’s impact on transition-state energetics .
Q. What criteria validate the use of this compound in tracer studies for groundwater contamination?
- Methodological Answer : Validation requires demonstrating negligible isotopic exchange with environmental water (δ²H analysis) and consistent recovery rates (>90%) across lithologically diverse aquifers. Tracer breakthrough curves should be modeled using advection-dispersion equations to assess hydrodynamic properties .
Ethical and Compliance Considerations
Q. How do GDPR and institutional review boards (IRBs) regulate the use of this compound in ecotoxicological studies involving field-collected biological samples?
- Methodological Answer : GDPR compliance mandates anonymization of geolocation data for sample collection sites. IRBs require risk assessments for handling deuterated compounds in open ecosystems, including waste disposal protocols. Documentation must align with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
